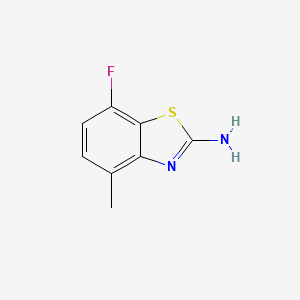

7-fluoro-4-methyl-1,3-benzothiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Fluoro-4-methyl-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom and a methyl group in the benzothiazole ring enhances its chemical properties, making it a valuable compound for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-4-methyl-1,3-benzothiazol-2-amine can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with fluorinated aromatic aldehydes or ketones under acidic conditions. Another approach is the cyclization of thioamide derivatives with fluorinated anilines in the presence of oxidizing agents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce reaction times .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Fluoro-4-methyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Functionalized benzothiazole derivatives.

Wissenschaftliche Forschungsanwendungen

7-Fluoro-4-methyl-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

Industry: Utilized in the development of materials with specific electronic and optical properties

Wirkmechanismus

The mechanism of action of 7-fluoro-4-methyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Vergleich Mit ähnlichen Verbindungen

- 7-Fluoro-1,3-benzothiazol-2-amine

- 4-Methyl-1,3-benzothiazol-2-amine

- 7-Fluoro-4-chloro-1,3-benzothiazol-2-amine

Comparison: Compared to its analogs, 7-fluoro-4-methyl-1,3-benzothiazol-2-amine exhibits unique properties due to the combined presence of fluorine and methyl groups. This combination enhances its chemical stability, biological activity, and potential for diverse applications .

Biologische Aktivität

7-Fluoro-4-methyl-1,3-benzothiazol-2-amine is a synthetic heterocyclic compound notable for its potential biological activities. Characterized by a benzothiazole ring system, it features a fluorine atom at the 7-position and a methyl group at the 4-position. This unique structure contributes to its reactivity and biological properties, making it a subject of interest in pharmacological research.

The molecular formula of this compound is C₇H₄FNS₂, with a molecular weight of approximately 185.23 g/mol. The presence of nitrogen and sulfur within the benzothiazole framework enhances its chemical reactivity and biological interactions.

Biological Activities

Research has demonstrated that this compound exhibits various biological activities, including:

- Antimicrobial Activity :

-

Antifungal Properties :

- Similar to other benzothiazole derivatives, this compound has been tested for antifungal activity, exhibiting effectiveness against several fungal pathogens.

-

Anticancer Potential :

- Preliminary assays suggest that this compound may possess anticancer properties, with specific cytotoxicity observed against cancer cell lines.

The biological activity of this compound is believed to be linked to its ability to interact with various biological targets:

- Protein Binding Studies : The compound displays notable binding affinity to specific proteins involved in microbial resistance mechanisms and cancer cell proliferation.

- Enzyme Inhibition : It has been identified as a dual inhibitor of bacterial topoisomerases (e.g., DNA gyrase and topo IV), crucial for bacterial DNA replication and transcription .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique properties of compounds related to this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-Aminobenzothiazole | Basic amine group without fluorine | Known for broad-spectrum antimicrobial activity |

| 7-Chloro-4-methylbenzothiazole | Chlorine instead of fluorine | Exhibits potent antifungal activity |

| 6-Fluoro-4-methylbenzothiazole | Fluorine at the 6-position | Displays selective cytotoxicity against cancer cells |

| Benzothiazole | No additional substituents | Serves as a parent compound with varied biological activities |

The unique combination of fluorination and methyl substitution in this compound may enhance its bioavailability and efficacy compared to its analogs.

Case Studies

Several studies have highlighted the efficacy of benzothiazole derivatives in treating infections:

- Study on Antitubercular Activity : Compounds structurally similar to this compound were evaluated for their antitubercular activity. Results indicated that certain derivatives exhibited better activity than traditional treatments like isoniazid (INH), suggesting potential therapeutic applications in tuberculosis management .

- In Vivo Efficacy : In vivo studies demonstrated that derivatives of benzothiazoles showed significant antibacterial activity in mouse models infected with resistant strains of bacteria. This highlights their potential as effective treatments against infections that are difficult to manage with existing antibiotics .

Eigenschaften

IUPAC Name |

7-fluoro-4-methyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2S/c1-4-2-3-5(9)7-6(4)11-8(10)12-7/h2-3H,1H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFMZYZWYXJQER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)F)SC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.